(S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide
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Overview
Description
(S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-methyl-pyrrolidine and ethylamine.
Formation of Intermediate: The first step involves the reaction of (S)-1-methyl-pyrrolidine with a suitable protecting group to form a protected intermediate.
Amidation Reaction: The protected intermediate is then subjected to an amidation reaction with ethylamine to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Advanced purification techniques, such as chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide
- (S)-2-Amino-N-ethyl-N-(®-1-methyl-pyrrolidin-2-ylmethyl)-propionamide
- ®-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide
Uniqueness
(S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide is unique due to its specific chiral configuration and the presence of both an amino group and a pyrrolidine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)8-10-6-5-7-13(10)3/h9-10H,4-8,12H2,1-3H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDUWTNWSKWRBA-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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